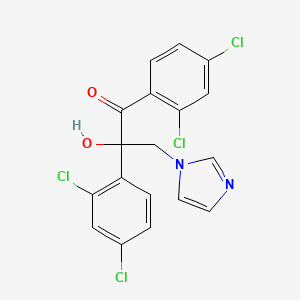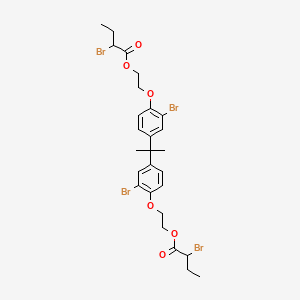
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) is a complex organic compound with the molecular formula C27H32Br4O6 and a molecular weight of 772.2 g/mol. This compound is characterized by the presence of multiple bromine atoms and ester groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) typically involves multiple steps. One common method includes the reaction of 2-bromo-p-phenylene with isopropylidene and ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) exerts its effects involves interactions with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate): Similar in structure but with different functional groups.
Sulfonated poly(p-phenylene)-based ionomers: Used in polymer electrolyte membranes, these compounds share the p-phenylene linker but differ in their applications and properties.
Uniqueness
What sets (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) apart is its unique combination of bromine atoms and ester groups, which confer specific reactivity and versatility in various chemical and biological applications .
Propiedades
Número CAS |
65581-16-0 |
|---|---|
Fórmula molecular |
C27H32Br4O6 |
Peso molecular |
772.2 g/mol |
Nombre IUPAC |
2-[2-bromo-4-[2-[3-bromo-4-[2-(2-bromobutanoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-bromobutanoate |
InChI |
InChI=1S/C27H32Br4O6/c1-5-19(28)25(32)36-13-11-34-23-9-7-17(15-21(23)30)27(3,4)18-8-10-24(22(31)16-18)35-12-14-37-26(33)20(29)6-2/h7-10,15-16,19-20H,5-6,11-14H2,1-4H3 |
Clave InChI |
HVTJJNHYAOBRBG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCCOC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OCCOC(=O)C(CC)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)


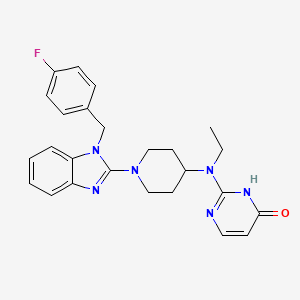
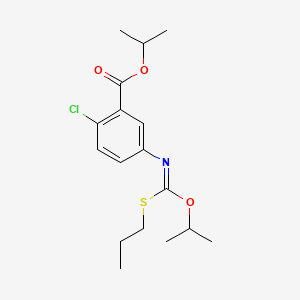
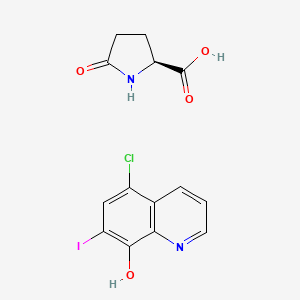


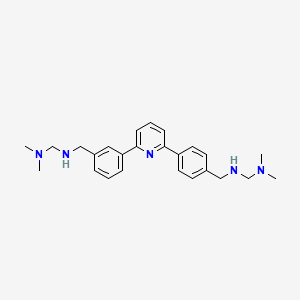
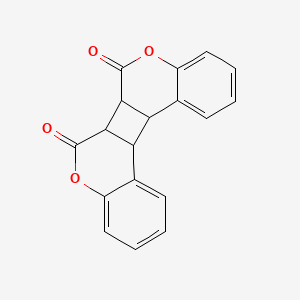
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
